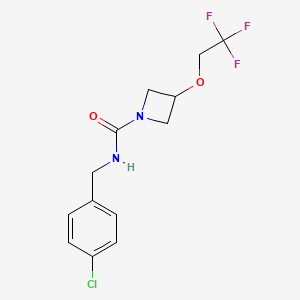![molecular formula C22H20FN5O2S B2473882 2-(6-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide CAS No. 1115279-68-9](/img/structure/B2473882.png)
2-(6-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(6-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide” is a heterocyclic compound with a triazolo-thiadiazine core. It contains a five-membered triazole ring fused with a six-membered thiadiazine ring. Triazole derivatives have attracted interest in medicinal chemistry due to their diverse pharmacological properties . The compound’s structure and functional groups suggest potential biological activity.
Molecular Structure Analysis
The molecular formula of this compound is C2H3N3. It contains two carbon and three nitrogen atoms. The structure should be analyzed using X-ray crystallography or other techniques to determine its exact arrangement and conformation .
Chemical Reactions Analysis
The compound’s reactivity and chemical reactions can be studied through experimental methods. IR spectroscopy, NMR, and other techniques can provide insights into functional groups and bond interactions .
Physical And Chemical Properties Analysis
Experimental data on melting point, solubility, and spectral properties (IR, NMR) would provide information about its physical and chemical characteristics .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds structurally related to 2-(6-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide have shown promise in antiviral applications. For instance, derivatives of triazolo[4,3-b]pyridazine have exhibited antiviral activity against the hepatitis-A virus, with certain compounds significantly reducing virus count in cell culture (Shamroukh & Ali, 2008).
Anticancer and Antiproliferative Activity
The anticancer and antiproliferative potential of compounds similar to the queried chemical has been extensively studied. Derivatives of [1,2,4]triazolo[4,3-b]pyridazine have been synthesized and have demonstrated the ability to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011). Additionally, certain compounds have been found to be less effective against the human cervical carcinoma (HeLa) cell line, highlighting the specificity and potential for targeted therapy (Aggarwal et al., 2019).
Structural and Computational Analysis
The structural and computational analysis of compounds within this chemical family has contributed significantly to the understanding of their properties and potential applications. Detailed structural analysis, Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks have been conducted to understand the molecular packing and interaction energies, which are crucial for their pharmacological properties (Sallam et al., 2021).
Antioxidant Properties
Compounds structurally similar to the queried chemical have shown significant antioxidant properties, which can be crucial in mitigating oxidative stress related to various diseases, including cancer. The in vitro antioxidant property of certain triazolo-thiadiazoles has been investigated, showing potent activity in various radical scavenging assays (Sunil et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[6-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-9-14(2)21(15(3)10-13)24-19(29)12-27-22(30)28-18(25-27)7-8-20(26-28)31-17-6-4-5-16(23)11-17/h4-11H,12H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQIXUBWZBCZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC(=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

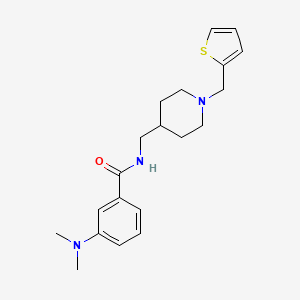
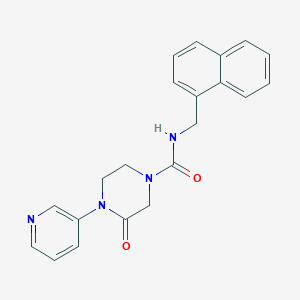
![4-(1-Azepanyl)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2473805.png)


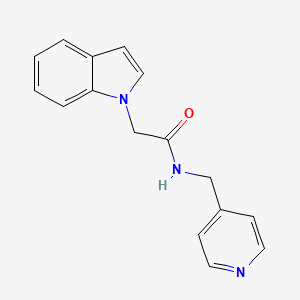
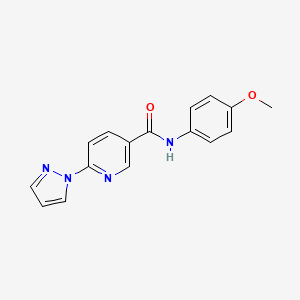

![rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis](/img/structure/B2473814.png)

![Methyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2473816.png)
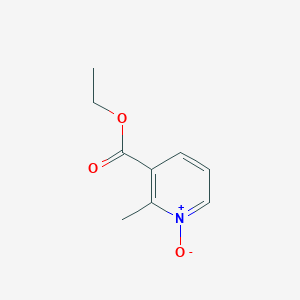
![methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2473818.png)
